molecular formula C23H20N6 B3810967 6-methyl-2-({3-[3-(3-methyl-2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}methyl)imidazo[1,2-a]pyridine

6-methyl-2-({3-[3-(3-methyl-2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}methyl)imidazo[1,2-a]pyridine

Cat. No.: B3810967
M. Wt: 380.4 g/mol
InChI Key: JRLJPLADCOSMGM-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine is a fused bicyclic heterocycle that has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The compound you mentioned contains additional functional groups, including a pyrazole ring and a phenyl ring, which could potentially enhance its biological activity.


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines generally involves condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The specific synthesis route for your compound would depend on the placement and nature of the additional functional groups.


Molecular Structure Analysis

The compound contains several nitrogen atoms, which can participate in hydrogen bonding and other interactions. This could influence its binding to biological targets. It also contains a phenyl ring, which can participate in pi stacking interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The imidazo[1,2-a]pyridine core could potentially undergo electrophilic substitution reactions, while the pyrazole ring might be susceptible to reactions at the nitrogen atoms .


Physical And Chemical Properties Analysis

Imidazole is a five-membered heterocyclic moiety that is highly soluble in water and other polar solvents . The physical and chemical properties of your compound would be influenced by its additional functional groups.

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Some imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. Some imidazo[1,2-a]pyridine derivatives have shown significant activity against various diseases, suggesting that they could have therapeutic potential .

Future Directions

Given the wide range of biological activities exhibited by imidazo[1,2-a]pyridine derivatives, there is considerable interest in developing new compounds based on this scaffold . The compound you mentioned could potentially be explored for its activity against various diseases.

Properties

IUPAC Name

6-methyl-2-[[3-[3-(3-methylpyrazin-2-yl)phenyl]pyrazol-1-yl]methyl]imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6/c1-16-6-7-22-26-20(14-28(22)13-16)15-29-11-8-21(27-29)18-4-3-5-19(12-18)23-17(2)24-9-10-25-23/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLJPLADCOSMGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)CN3C=CC(=N3)C4=CC(=CC=C4)C5=NC=CN=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-methyl-2-({3-[3-(3-methyl-2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}methyl)imidazo[1,2-a]pyridine
Reactant of Route 2
6-methyl-2-({3-[3-(3-methyl-2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}methyl)imidazo[1,2-a]pyridine
Reactant of Route 3
Reactant of Route 3
6-methyl-2-({3-[3-(3-methyl-2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}methyl)imidazo[1,2-a]pyridine
Reactant of Route 4
Reactant of Route 4
6-methyl-2-({3-[3-(3-methyl-2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}methyl)imidazo[1,2-a]pyridine
Reactant of Route 5
Reactant of Route 5
6-methyl-2-({3-[3-(3-methyl-2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}methyl)imidazo[1,2-a]pyridine
Reactant of Route 6
6-methyl-2-({3-[3-(3-methyl-2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}methyl)imidazo[1,2-a]pyridine

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